(R)-2-Iodo-1-(2-iodoethoxy)-1-methoxyethane

Description

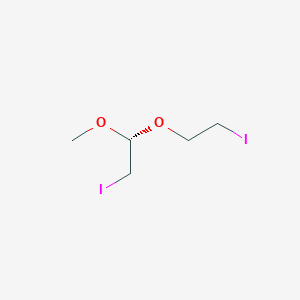

(R)-2-Iodo-1-(2-iodoethoxy)-1-methoxyethane is a chiral iodinated ether with a molecular formula of C₅H₁₀I₂O₂ and a molecular weight of 371.95 g/mol. Its structure features two iodine atoms: one on the central ethane backbone and another on the ethoxy side chain, along with a methoxy group. Its stereochemistry (R-configuration) further enhances its utility in asymmetric synthesis.

Properties

Molecular Formula |

C5H10I2O2 |

|---|---|

Molecular Weight |

355.94 g/mol |

IUPAC Name |

(1R)-2-iodo-1-(2-iodoethoxy)-1-methoxyethane |

InChI |

InChI=1S/C5H10I2O2/c1-8-5(4-7)9-3-2-6/h5H,2-4H2,1H3/t5-/m1/s1 |

InChI Key |

YWAIDTJFALVPHL-RXMQYKEDSA-N |

Isomeric SMILES |

CO[C@@H](CI)OCCI |

Canonical SMILES |

COC(CI)OCCI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Iodo-1-(2-iodoethoxy)-1-methoxyethane typically involves the reaction of ®-1-methoxy-2-iodoethane with iodine in the presence of a base. The reaction conditions often include solvents such as acetonitrile or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production while maintaining the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

®-2-Iodo-1-(2-iodoethoxy)-1-methoxyethane undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The ether linkages can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The iodine atoms can be reduced to form the corresponding hydrocarbons.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

Substitution: Formation of azides or thiocyanates.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Iodo-1-(2-iodoethoxy)-1-methoxyethane is used as a building block for the synthesis of more complex molecules. Its iodine atoms make it a versatile intermediate for various organic reactions .

Biology

In biological research, this compound can be used to label biomolecules for imaging studies. The presence of iodine allows for easy detection using radiographic techniques .

Medicine

In medicine, ®-2-Iodo-1-(2-iodoethoxy)-1-methoxyethane is explored for its potential use in radiopharmaceuticals. It can be used to deliver radioactive iodine to specific tissues for diagnostic or therapeutic purposes .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and other advanced materials .

Mechanism of Action

The mechanism of action of ®-2-Iodo-1-(2-iodoethoxy)-1-methoxyethane involves its interaction with specific molecular targets. The iodine atoms can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the modification of their function. This can result in the inhibition of enzymatic activity or the induction of DNA damage, depending on the context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is compared to structurally related iodinated ethers (Table 1):

Physicochemical Properties

- Boiling Point/Melting Point : The target compound’s higher molecular weight and iodine content suggest a higher boiling point compared to 1-iodo-2-methoxyethane (b.p. ~160°C ).

- Stability: Iodo compounds are thermally labile due to weak C–I bonds. The presence of two iodine atoms in this compound increases sensitivity to light and heat compared to mono-iodo analogues .

- Solubility: Increased polarity from the methoxy group enhances solubility in polar solvents (e.g., acetone, DMSO) relative to non-polar analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.